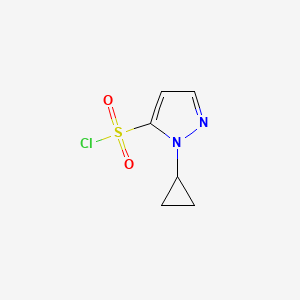

2-Cyclopropylpyrazole-3-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWBTJAARFOSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylpyrazole 3 Sulfonyl Chloride and Precursors

Synthesis of the Pyrazole (B372694) Core

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final pyrazole product.

Cyclocondensation reactions are among the most common and versatile methods for synthesizing pyrazole rings. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound, leading to the formation of the five-membered heterocyclic ring.

The reaction of a hydrazine, in this case, cyclopropylhydrazine (B1591821), with a 1,3-dicarbonyl compound or its synthetic equivalent is a cornerstone of pyrazole synthesis. The nature of the 1,3-difunctional system can be varied to introduce different substituents onto the pyrazole ring. For the synthesis of the parent 2-cyclopropylpyrazole, a simple 1,3-dicarbonyl compound is required.

A common precursor for the pyrazole core is 1,3-dioxo-propane (malonaldehyde) or its more stable equivalents like 1,1,3,3-tetramethoxypropane. The reaction of cyclopropylhydrazine with such a precursor under acidic conditions leads to the formation of 2-cyclopropylpyrazole.

Table 1: Synthesis of 2-Cyclopropylpyrazole via Cyclocondensation

| Hydrazine Derivative | 1,3-Difunctional System | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Cyclopropylhydrazine | 1,1,3,3-Tetramethoxypropane | Acetic Acid, Reflux | 2-Cyclopropylpyrazole | ~75 |

The reaction mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

An alternative cyclocondensation approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This method, often referred to as the Knorr pyrazole synthesis, can also be employed. For the synthesis of an unsubstituted pyrazole core at the C3 and C4 positions, an α,β-unsaturated aldehyde or ketone with a leaving group at the β-position is typically required.

For instance, the reaction of cyclopropylhydrazine with a compound like 3-chloroacrolein (B1609247) would be expected to yield 2-cyclopropylpyrazole. The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular condensation and elimination of the leaving group.

1,3-Dipolar cycloaddition reactions offer another powerful tool for the synthesis of pyrazoles. This approach typically involves the reaction of a diazo compound with an alkyne or an alkene. To form the 2-cyclopropylpyrazole ring system, a cyclopropyl-substituted diazo compound could theoretically react with acetylene (B1199291). However, a more common approach involves the reaction of diazomethane (B1218177) with a cyclopropyl-substituted alkyne.

The regioselectivity of this cycloaddition can sometimes be an issue, potentially leading to a mixture of isomeric pyrazoles. However, by carefully choosing the substituents on both the dipole and the dipolarophile, the reaction can often be directed towards the desired isomer.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, provide an efficient route to complex molecules. Several MCRs for the synthesis of pyrazoles have been developed.

A potential multicomponent strategy for the synthesis of a substituted 2-cyclopropylpyrazole could involve the reaction of cyclopropylhydrazine, an aldehyde, and an active methylene (B1212753) compound. While this approach is highly efficient for generating substituted pyrazoles, the synthesis of the unsubstituted 2-cyclopropylpyrazole core via an MCR is less common.

The transformation of one heterocyclic ring system into another can be a useful synthetic strategy. For instance, isoxazoles can be converted into pyrazoles under certain conditions. This typically involves the reductive cleavage of the N-O bond of the isoxazole (B147169), followed by condensation with a hydrazine.

For example, the parent isoxazole could be treated with a reducing agent to open the ring, and the resulting 1,3-dicarbonyl intermediate could then be reacted in situ with cyclopropylhydrazine to form 2-cyclopropylpyrazole. This method is generally less direct than the cyclocondensation approaches.

Once the 2-cyclopropylpyrazole core is synthesized, the next step is the introduction of the sulfonyl chloride group at the 3-position. This is typically achieved through a direct sulfonation reaction followed by chlorination, or more directly, through a chlorosulfonylation reaction. The reactivity of the pyrazole ring allows for electrophilic substitution, and the conditions can be controlled to favor substitution at the desired position.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2-Cyclopropylpyrazole-3-sulfonyl chloride |

| Cyclopropylhydrazine |

| 1,3-Dioxo-propane |

| Malonaldehyde |

| 1,1,3,3-Tetramethoxypropane |

| Malonaldehyde bis(dimethyl acetal) |

| 2-Cyclopropylpyrazole |

| 3-Chloroacrolein |

| Diazomethane |

| Acetylene |

Oxidative Aromatization of Pyrazoline Intermediates

A prevalent and effective strategy for the formation of the pyrazole ring involves the initial synthesis of a pyrazoline (a 4,5-dihydro-1H-pyrazole), followed by an oxidative aromatization step. researchgate.net This two-step process often begins with the cyclocondensation of α,β-unsaturated ketones (enones) or similar 1,3-dielectrophiles with a hydrazine derivative, such as cyclopropylhydrazine, to yield the corresponding pyrazoline intermediate. researchgate.netingentaconnect.com This intermediate is then dehydrogenated to form the stable aromatic pyrazole ring.

A variety of oxidizing agents have been successfully employed for this transformation, each with its own advantages regarding reaction conditions, substrate scope, and efficiency. researchgate.netingentaconnect.com The choice of oxidant is crucial for achieving high yields and avoiding unwanted side reactions.

Recent research has highlighted several effective methods:

Palladium on Carbon (Pd/C): The use of a catalytic amount of Pd/C in acetic acid provides an environmentally friendly and facile method for the oxidative aromatization of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles in high yields. acs.org

Electrochemical Oxidation: An electrochemically driven approach using inexpensive sodium chloride as both a redox mediator and a supporting electrolyte offers a sustainable route. This method has been successfully applied to a broad range of substrates, including the synthesis of a cyclopropyl-substituted pyrazole, demonstrating its applicability to precursors of the target molecule. rsc.org

Other Reagents: A range of other reagents has been reported for this purpose, including lead tetraacetate, manganese dioxide, potassium permanganate, and iodobenzene (B50100) diacetate. acs.org More recently, systems like SiO2-HNO3 have been used under mild conditions. researchgate.net

The following table summarizes various oxidant systems used for the conversion of pyrazolines to pyrazoles.

| Oxidant System | Key Features | Relevant Substrates | Reference(s) |

| Pd/C in Acetic Acid | Catalytic, environmentally benign. | 1,3,5-Trisubstituted pyrazolines. | acs.org |

| Electrolysis (NaCl) | Sustainable, uses inexpensive reagents. | Broad scope, including cyclopropyl-substituted pyrazolines. | rsc.org |

| SiO2-HNO3 | Mild reaction conditions. | 1,3,5-Trisubstituted pyrazolines. | researchgate.net |

| Iodobenzene Diacetate | Effective for 1,3,5-trisubstituted pyrazolines. | 1,3,5-Trisubstituted pyrazolines. | acs.org |

This aromatization step is a critical juncture in the synthesis, establishing the stable heterocyclic core upon which the remaining functional groups are built.

Introduction of the Cyclopropyl (B3062369) Moiety

The incorporation of the N-cyclopropyl group is a defining feature of the target molecule. This can be achieved either by starting with a cyclopropyl-containing building block (like cyclopropylhydrazine in a condensation reaction) or by attaching the cyclopropyl group to a pre-formed pyrazole ring.

Direct C-H cyclopropylation of heterocycles is an advancing field. Palladium-catalyzed methods have been developed for the direct cyclopropylation of 1,3-azoles and thiophenes. nih.gov This approach involves the coupling of the heterocycle with a cyclopropyl halide. The reaction proceeds via a concerted oxidative addition of the cyclopropyl-halide bond to the palladium(0) catalyst, ensuring that the configuration of the cyclopropane (B1198618) ring is retained. nih.gov While specific examples for the N-cyclopropylation of pyrazoles via this direct coupling method are less common, the chemistry established for related azoles suggests its potential feasibility.

A highly elegant and efficient method for forming the N-cyclopropyl bond is through the copper-catalyzed hydroamination of cyclopropenes with pyrazoles. nih.govescholarship.org This strategy allows for the late-stage introduction of the cyclopropyl group onto the pyrazole nitrogen under mild conditions.

The reaction mechanism involves the deprotonation of the pyrazole to form a copper-pyrazolate catalyst. nih.gov This species then undergoes an aminocupration reaction with the cyclopropene, followed by protodemetalation to yield the N-cyclopropyl pyrazole. nih.gov A key advantage of this method is the high degree of regio-, diastereo-, and enantiocontrol, with a notable preference for substitution at the more sterically hindered nitrogen of the pyrazole ring. nih.govescholarship.org

Additionally, copper-promoted N-cyclopropylation using cyclopropylboronic acid has emerged as a viable alternative. This Chan-Lam type coupling reaction proceeds in the presence of a copper(II) acetate (B1210297) catalyst and a ligand such as 2,2'-bipyridine (B1663995) under an air atmosphere, providing good to excellent yields of N-cyclopropyl derivatives from various anilines and amines. lookchem.comrsc.org

An alternative to post-functionalization is the use of synthetic precursors that already contain the cyclopropane ring. This "building block" approach ensures the presence of the cyclopropyl moiety from the outset.

One such strategy involves the annulation reaction of 2-aroyl donor-acceptor (D-A) cyclopropanes with arylhydrazines. bohrium.com This method leads to the formation of fully substituted pyrazoles, incorporating the cyclopropane ring as part of the initial framework. Another example is the use of vinylidene cyclopropane diesters in three-component syntheses with aldehydes and tosylhydrazine to generate pyrazole structures. nih.gov These methods are valuable for creating complex pyrazoles where the substitution pattern is established early in the synthetic sequence.

The following table compares strategies for introducing the cyclopropyl moiety.

| Strategy | Reagents/Catalysts | Key Features | Reference(s) |

| Direct Cyclopropylation | Palladium catalyst, Cyclopropyl halide | Potential for direct C-H or N-H functionalization. | nih.gov |

| Cu-Catalyzed Hydroamination | Copper catalyst, Cyclopropene | High regio- and stereocontrol; mild conditions. | nih.govescholarship.org |

| Cu-Promoted Coupling | Cu(OAc)₂, Cyclopropylboronic acid | Good to excellent yields; tolerant of various functional groups. | lookchem.comrsc.org |

| Building Block Approach | Aroyl D-A cyclopropanes, Hydrazines | Forms highly substituted pyrazoles; cyclopropane incorporated early. | bohrium.com |

Formation of the Sulfonyl Chloride Group

The final key transformation is the introduction of the sulfonyl chloride group at the C3 position of the 2-cyclopropylpyrazole core. This functional group is a versatile handle for further chemical modification, most commonly for the synthesis of sulfonamides.

The most direct method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring is chlorosulfonation. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H). nih.gov

The reaction involves treating the pyrazole precursor with chlorosulfonic acid, often in a solvent like chloroform. nih.gov The strong electrophilic nature of the reagent facilitates the sulfonation of the electron-rich pyrazole ring. The initial product is a sulfonic acid, which can then be converted to the desired sulfonyl chloride. This conversion is often accomplished by adding thionyl chloride (SOCl₂) to the reaction mixture. nih.gov This two-step, one-pot procedure is an established method for preparing pyrazole sulfonyl chlorides. nih.gov

For example, the chlorosulfonation of 3,5-dimethyl-1H-pyrazole has been reported by treating the pyrazole with chlorosulfonic acid in chloroform, followed by the addition of thionyl chloride to afford the corresponding sulfonyl chloride. nih.gov Another approach involves the oxidative chlorination of pyrazole-thioether precursors, which selectively converts the thio group into a sulfonyl chloride. researchgate.net

It is important to note that the regioselectivity of chlorosulfonation can be influenced by the existing substituents on the pyrazole ring. For the synthesis of this compound, the directing effects of the N-cyclopropyl group and any other substituents would need to be considered to achieve substitution at the desired C3 position.

Oxidative Chlorination of Sulfur-Containing Pyrazole Derivatives

A common and effective method for the synthesis of sulfonyl chlorides is the oxidative chlorination of corresponding sulfur-containing precursors, such as thiols, disulfides, or benzylthio ethers. nih.govresearchgate.net This approach involves the oxidation of the sulfur atom and subsequent chlorination in a single step.

For the synthesis of this compound, a plausible precursor would be 2-cyclopropyl-1H-pyrazole-3-thiol. The general two-step method for synthesizing pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde can be adapted for this purpose. nih.govresearchgate.net This would involve the cyclization of a suitable precursor with cyclopropyl hydrazine to form a sulfur-containing pyrazole, followed by oxidative chlorination.

The oxidative chlorination step typically employs reagents that can both oxidize the sulfur and provide a chlorine source. A mixture of chlorine gas in an acidic aqueous medium or other chlorinating agents can be utilized. The reaction conditions are generally mild to avoid over-oxidation or degradation of the pyrazole ring.

Table 1: Reagents for Oxidative Chlorination

| Oxidizing/Chlorinating Agent | Typical Conditions | Reference |

| Chlorine (Cl₂) in aqueous acid | Low temperature | nih.govresearchgate.net |

| N-Chlorosuccinimide (NCS) | Varies | mdpi.com |

| Sulfuryl chloride (SO₂Cl₂) | Varies | nih.gov |

Conversion from Sulfonic Acids or Salts

The conversion of sulfonic acids or their salts to sulfonyl chlorides is a classical and widely used transformation. This method involves the reaction of the sulfonic acid with a dehydrating and chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃). nih.gov

The precursor for this route, 2-cyclopropyl-1H-pyrazole-3-sulfonic acid, can be synthesized through the sulfonation of the 2-cyclopropylpyrazole core. The subsequent treatment with a chlorinating agent under anhydrous conditions would yield the desired this compound. The choice of chlorinating agent and reaction conditions is crucial to ensure high yield and purity, avoiding potential side reactions with the pyrazole ring.

Preparation from Sulfonyl Hydrazides

Another synthetic route to sulfonyl chlorides involves the oxidation of sulfonyl hydrazides. This method offers an alternative to the direct chlorination of sulfonic acids. The precursor, 2-cyclopropyl-1H-pyrazole-3-sulfonyl hydrazide, would be the starting material for this transformation.

The synthesis of the sulfonyl hydrazide can be achieved by reacting the corresponding sulfonyl chloride with hydrazine, or through other established methods for sulfonyl hydrazide formation. The subsequent oxidation of the sulfonyl hydrazide to the sulfonyl chloride can be accomplished using various oxidizing agents under controlled conditions.

Late-Stage Derivatization from Sulfonamides

A more recent and versatile approach for the synthesis of sulfonyl chlorides is the late-stage derivatization of primary sulfonamides. This method is particularly useful for complex molecules where harsh reaction conditions are not tolerated. A notable reagent for this transformation is Pyry-BF₄ in combination with a chloride source like magnesium chloride (MgCl₂). nih.govgoogle.com

This strategy would involve the synthesis of 2-cyclopropyl-1H-pyrazole-3-sulfonamide as the precursor. The sulfonamide can be prepared by reacting the corresponding sulfonyl chloride with ammonia (B1221849) or by other standard methods. The subsequent reaction with Pyry-BF₄ activates the sulfonamide group, allowing for its conversion to the sulfonyl chloride under mild conditions. This method's high chemoselectivity makes it an attractive option for the synthesis of functionalized pyrazole sulfonyl chlorides. nih.govgoogle.com

Table 2: Conditions for Late-Stage Sulfonamide to Sulfonyl Chloride Conversion

| Reagents | Solvent | Temperature | Yield (General) | Reference |

| Pyry-BF₄, MgCl₂ | tBuOH | 60 °C | Good to Excellent | nih.govgoogle.com |

Sandmeyer-Type Reactions in Pyrazole Sulfonyl Chloride Synthesis

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of functional groups, including sulfonyl chlorides. nih.govorganic-chemistry.org This reaction proceeds via a diazonium salt intermediate.

For the synthesis of this compound, the key precursor is 3-amino-2-cyclopropyl-1H-pyrazole. This amino pyrazole can be synthesized through various methods, including the cyclization of a β-ketonitrile with cyclopropyl hydrazine. The amino group of 3-amino-2-cyclopropyl-1H-pyrazole is then diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is subsequently reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. nih.govorganic-chemistry.org

This method offers a direct route to introduce the sulfonyl chloride group at a specific position on the pyrazole ring, guided by the position of the initial amino group.

Table 3: General Steps in Sandmeyer-Type Synthesis of Pyrazole Sulfonyl Chlorides

| Step | Reagents | Purpose | Reference |

| Diazotization | NaNO₂, HCl | Formation of diazonium salt | nih.gov |

| Sulfonylation | SO₂, CuCl | Introduction of sulfonyl chloride group | nih.gov |

Integrated Synthetic Pathways to this compound

The synthesis of this compound is best achieved through a multi-step sequence that allows for the controlled construction of the substituted pyrazole ring and the subsequent introduction of the sulfonyl chloride functionality.

Sequential Multi-step Syntheses

A plausible and efficient multi-step synthesis of this compound can be designed based on the Sandmeyer reaction, given the availability of the key aminopyrazole precursor.

Step 1: Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole

The synthesis of the pyrazole core often starts from 1,3-dicarbonyl compounds or their equivalents. nih.gov For the target precursor, a suitable starting material would be a β-ketonitrile containing a cyclopropyl group. The reaction of this β-ketonitrile with hydrazine would lead to the formation of 3-amino-5-cyclopropyl-1H-pyrazole. The regioselectivity of the cyclization is a critical factor in this step. The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been reported, indicating the feasibility of constructing the cyclopropyl-substituted aminopyrazole core. nih.gov

Step 2: Diazotization of 3-Amino-5-cyclopropyl-1H-pyrazole

The synthesized 3-amino-5-cyclopropyl-1H-pyrazole is then subjected to diazotization. This is typically carried out in a cold aqueous acidic solution (e.g., HCl) with the dropwise addition of a solution of sodium nitrite (NaNO₂). The temperature is maintained at a low level (0-5 °C) to ensure the stability of the resulting diazonium salt.

Step 3: Sulfonylchlorination via Sandmeyer-Type Reaction

The final step is the conversion of the diazonium salt to the sulfonyl chloride. The cold diazonium salt solution is added to a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride (CuCl). The reaction mixture is stirred, and the sulfonyl chloride is formed with the evolution of nitrogen gas. The product can then be isolated and purified using standard techniques such as extraction and chromatography.

This sequential pathway provides a logical and well-precedented route to this compound, leveraging the versatility of pyrazole synthesis and the reliability of the Sandmeyer reaction.

Convergent Synthesis Approaches

Convergent synthesis offers an efficient strategy for the construction of complex molecules by bringing together distinct, pre-assembled fragments in the later stages of a synthetic sequence. For this compound, a logical convergent approach involves the separate synthesis of a cyclopropyl-containing fragment and a pyrazole-forming synthon, or the formation of the 2-cyclopropylpyrazole core followed by the introduction of the sulfonyl chloride moiety.

One plausible convergent strategy commences with the synthesis of the 2-cyclopropylpyrazole core, which is then functionalized at the 3-position. The 2-cyclopropylpyrazole scaffold can be assembled through the condensation of a 1,3-dicarbonyl compound with cyclopropylhydrazine or a derivative thereof. For instance, the reaction of malondialdehyde or a synthetic equivalent with cyclopropylhydrazine would yield 2-cyclopropyl-1H-pyrazole.

Subsequent introduction of the sulfonyl chloride group at the 3-position represents a key transformation. A common method to achieve this is through the diazotization of a corresponding aminopyrazole followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source, a variant of the Sandmeyer reaction. Therefore, a convergent synthesis could involve the nitration of 2-cyclopropylpyrazole, followed by reduction to 3-amino-2-cyclopropylpyrazole, which can then be converted to the target sulfonyl chloride.

Alternatively, a pyrazole-3-carboxylic acid derivative can serve as a versatile precursor. The synthesis of 2-cyclopropylpyrazole-3-carboxylic acid can be achieved through multicomponent reactions or by cyclocondensation reactions using appropriately substituted 1,3-dicarbonyl compounds. beilstein-journals.org For example, the reaction of a 3-cyclopropyl-3-oxopropanoate derivative with a hydrazine source can provide the pyrazole-3-carboxylate ester, which can then be N-alkylated with a cyclopropyl group and subsequently hydrolyzed to the carboxylic acid. The resulting 2-cyclopropylpyrazole-3-carboxylic acid can be converted to the corresponding sulfonyl chloride. This transformation can be achieved by first converting the carboxylic acid to the corresponding sulfonylurea, followed by treatment with a chlorinating agent like phosphorus oxychloride. While direct conversion of a carboxylic acid to a sulfonyl chloride is not standard, formation of an intermediate sulfonyl hydrazide and subsequent oxidative chlorination is a possible, albeit multi-step, route.

A more direct functionalization of the 2-cyclopropylpyrazole core could be envisioned through metal-catalyzed C-H activation and subsequent sulfonylation, though this represents a more modern and less classically "convergent" approach.

Below is a table summarizing potential convergent pathways:

| Precursor Fragment 1 | Precursor Fragment 2 | Key Coupling/Functionalization Reaction | Intermediate Product |

| Cyclopropylhydrazine | 1,3-Dicarbonyl Compound | Cyclocondensation | 2-Cyclopropyl-1H-pyrazole |

| 2-Cyclopropyl-1H-pyrazole | Nitrating Agent | Electrophilic Nitration | 2-Cyclopropyl-3-nitro-1H-pyrazole |

| 2-Cyclopropyl-3-amino-1H-pyrazole | Sodium Nitrite, HCl, SO₂, CuCl₂ | Diazotization and Sulfonyl Chlorination (Sandmeyer-type) | This compound |

| Pyrazole-3-carboxylic acid | Cyclopropyl Halide/Boronic Acid | N-Cyclopropylation | 2-Cyclopropylpyrazole-3-carboxylic acid |

Cascade and Tandem Reactions

Cascade and tandem reactions offer an elegant and atom-economical approach to the synthesis of complex molecules by combining multiple transformations in a single operation without the isolation of intermediates. For the synthesis of this compound, such reactions could be employed to rapidly construct the core pyrazole ring with the necessary substitution pattern.

A potential tandem reaction could involve a [3+2] cycloaddition of a cyclopropyl-containing 1,3-dipole with an alkyne bearing a masked sulfonyl chloride precursor. For instance, a nitrile imine generated in situ from a cyclopropyl-substituted hydrazonoyl halide could react with an alkyne substituted with a group that can be readily converted to a sulfonyl chloride, such as a thiol or a sulfinate salt. The subsequent transformation of this group would complete the synthesis. researchgate.netnih.gov

Rhodium-catalyzed cycloaddition reactions are also powerful tools for the construction of heterocyclic rings. pku.edu.cnresearchgate.net A rhodium(II)-catalyzed reaction of a cyclopropyl-substituted diazo compound with an appropriate alkyne could potentially lead to the formation of the 2-cyclopropylpyrazole ring in a single step. If the alkyne component bears a suitable substituent at the desired position, this could serve as a handle for the introduction of the sulfonyl chloride group.

Another plausible cascade approach could involve a multicomponent reaction. For example, a three-component reaction between a cyclopropylhydrazine, a β-ketoester, and a source of the sulfonyl chloride moiety could, in principle, assemble the target molecule in a single pot. While challenging, such a reaction would be highly efficient. More realistically, a tandem reaction could involve the initial formation of a pyrazolone (B3327878) from a cyclopropylhydrazine and a β-ketoester, followed by an in-situ reaction with a reagent like phosphorus oxychloride and a sulfur source to install the sulfonyl chloride group at the 3-position.

Below is a table outlining hypothetical cascade/tandem reaction strategies:

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Resulting Core Structure |

| [3+2] Cycloaddition/Functionalization | Cyclopropyl-substituted Nitrile Imine | Alkyne with a sulfonyl precursor | Base | 2-Cyclopropylpyrazole with sulfonyl handle |

| Rhodium-Catalyzed Cycloaddition | Cyclopropyl-substituted Diazo Compound | Substituted Alkyne | Rh(II) Catalyst | Substituted 2-Cyclopropylpyrazole |

| Multicomponent Reaction | Cyclopropylhydrazine | β-Ketoester & Sulfonylating Agent | Acid/Base Catalyst | This compound |

Reactivity and Derivatization of 2 Cyclopropylpyrazole 3 Sulfonyl Chloride

Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group of 2-Cyclopropylpyrazole-3-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is the basis for the formation of several important classes of organic compounds.

Formation of Sulfonamides

One of the most common transformations of sulfonyl chlorides is their reaction with primary and secondary amines to furnish sulfonamides. This reaction is a cornerstone in drug discovery, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents. The reaction of this compound with an amine proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct. cbijournal.com

For instance, pyrazole-4-sulfonyl chlorides have been reacted with various 2-phenylethylamine derivatives in the presence of diisopropylethylamine (DIPEA) in dichloromethane (DCM) to yield the corresponding sulfonamides. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC), and the final products are typically purified by column chromatography. nih.gov

Table 1: Examples of Sulfonamide Formation from Pyrazole (B372694) Sulfonyl Chlorides

| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Product |

|---|---|---|---|---|

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | DCM | N-(2-Phenylethyl)pyrazole-4-sulfonamide |

Synthesis of Sulfonate Esters

In a similar fashion to sulfonamide formation, this compound can react with alcohols or phenols to produce sulfonate esters. This reaction, known as sulfonylation, is also of significant importance in organic synthesis, as sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. The reaction is typically carried out in the presence of a base to neutralize the liberated HCl. acs.org

Generation of Sulfones and Sulfinic Acids

The sulfonyl chloride group can be a precursor to both sulfones and sulfinic acids. Sulfones can be synthesized through various methods, including the Friedel-Crafts reaction between a sulfonyl chloride and an aromatic compound. However, the reaction of alkyl sulfonyl chlorides has been reported to give low yields of the desired sulfone. nih.gov An alternative approach involves the reaction of sulfonyl chlorides with organometallic reagents.

The reduction of sulfonyl chlorides is the most common method for the preparation of sulfinic acids or their salts (sulfinates). nih.gov A variety of reducing agents can be employed, including zinc dust, sodium sulfite, or sodium bisulfite. nih.gov For example, sulfinamides have been synthesized from sulfonyl chlorides through an in situ reduction process. nih.gov The direct reduction of a sulfonyl chloride with a reducing agent like sodium sulfite in the presence of a base can yield the corresponding sodium sulfinate.

Nucleophilic Substitution Reactions

The chloride atom in the sulfonyl chloride group can be displaced by a variety of nucleophiles in nucleophilic substitution reactions. These reactions proceed at the tetracoordinate sulfur atom and can occur via different mechanisms, including a concerted SN2-type displacement or a stepwise addition-elimination pathway involving a pentacoordinate sulfurane intermediate. mdpi.comresearchgate.net The exact mechanism can be influenced by the nature of the nucleophile, the substrate, and the solvent. researchgate.net

The reaction of sulfonyl chlorides with cyclic imines, for instance, can lead to a variety of products depending on the reaction conditions and the structure of the reactants. researchgate.net These reactions highlight the broad scope of nucleophiles that can react with the sulfonyl chloride moiety to generate diverse molecular architectures.

Cross-Coupling Reactions Involving the Sulfonyl Chloride

In addition to nucleophilic substitution reactions, the sulfonyl chloride group can participate in transition metal-catalyzed cross-coupling reactions. These reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for arenesulfonyl chlorides. These reactions typically involve the desulfonylative coupling of the sulfonyl chloride with a boronic acid, leading to the formation of a biaryl product. researchgate.net Palladium catalysts can promote carbon-sulfur bond formation, enabling the installation of a sulfonyl chloride functional group. acs.org Furthermore, palladium-catalyzed ligand-directed C-H functionalization reactions have been used to form diarylsulfones from arylpyridine, arylpyrazole, and aryloxime ether substrates using ArSO2Cl as the sulfonating reagent. nih.gov

Copper-catalyzed cross-coupling reactions have also been employed for the formation of C-N bonds. For example, the coupling of sulfonamides with (hetero)aryl chlorides and bromides has been achieved using copper catalysts. researchgate.netrsc.org Additionally, copper-catalyzed radical-radical cross-coupling reactions of sulfonyl hydrazides with 3-aminoindazoles have been reported. While direct examples with this compound are scarce, the reactivity of other sulfonyl chlorides in these catalytic systems suggests that it could be a viable coupling partner. The development of such cross-coupling protocols for this compound would significantly expand its synthetic utility.

Desulfitative Coupling Reactions

The sulfonyl chloride group is a versatile functional group that can serve as a source of aryl or heteroaryl fragments in cross-coupling reactions. In a process known as desulfinative coupling, the C–S bond of the sulfonyl chloride is cleaved, typically with the aid of a transition-metal catalyst like palladium, leading to the extrusion of sulfur dioxide (SO₂). acs.org This generates a metal-heteroaryl intermediate that can subsequently couple with a variety of partners.

For this compound, a palladium-catalyzed desulfitative coupling would provide a pathway to C-3 arylated or alkylated pyrazoles, which are otherwise challenging to synthesize. acs.org The reaction mechanism generally involves the oxidative addition of the sulfonyl chloride to a low-valent palladium complex, followed by SO₂ extrusion to form a (2-cyclopropylpyrazol-3-yl)palladium(II) species. This intermediate then undergoes further reaction, such as a Heck-type reaction or conjugate addition, with a suitable coupling partner. chemrevlett.com The use of (hetero)aryl sulfonyl chlorides as coupling partners in C-H bond functionalization has gained considerable traction due to their stability, low cost, and accessibility compared to other coupling reagents like organometallics. chemrevlett.com

| Heteroaryl Sulfonyl Chloride | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Pyrrole | Pd(OAc)₂ / P(Cy)₃ | C2-Arylated Pyrrole | chemrevlett.com |

| Arenesulfonyl chloride | Oxazole | Pd(OAc)₂ / Ag₂CO₃ | C5-Arylated Oxazole | chemrevlett.com |

| 4-Bromobenzenesulfonyl chloride | Benzalacetone (enone) | Palladium Catalyst | Conjugate Addition Product | scholaris.ca |

Radical-Mediated Transformations

The sulfonyl chloride group can also participate in radical reactions. Under thermal, photochemical, or redox-initiated conditions, the S-Cl bond can undergo homolytic cleavage to generate a 2-cyclopropylpyrazole-3-sulfonyl radical. This highly reactive intermediate can engage in a variety of transformations, making it a valuable tool for forming new bonds. nih.gov

Recent advancements in photoredox catalysis have enabled the efficient generation of sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.net The resulting 2-cyclopropylpyrazole-3-sulfonyl radical could, for example, add across alkenes or alkynes to synthesize more complex sulfone-containing molecules. Furthermore, radical-radical cross-coupling reactions provide another avenue for derivatization. nih.gov The involvement of radical pathways in the synthesis of pyrazole derivatives has been confirmed through mechanistic studies, including radical trapping experiments. nih.gov

| Sulfonyl Precursor | Reaction Type | Conditions | Key Intermediate | Reference |

|---|---|---|---|---|

| Sulfonyl hydrazide | Radical Annulation | Electrochemical oxidation | Tosyl radical | nih.gov |

| Tosylhydrazide | Three-Component Reaction | TBAI / TBHP | Sulfonyl precursor | researchgate.net |

| Alkanesulfonyl chloride | Reaction with Imines | Various | N-alkanesulfonyliminium ions | researchgate.net |

Reactions at the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents on the ring.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Sulfonation)

Like many aromatic systems, the pyrazole ring can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com Due to the electronic nature of the pyrazole ring, these reactions typically occur at the C-4 position, which is the most electron-rich carbon. scribd.comrrbdavc.org The mechanism involves the attack of an electrophile by the pi-system of the ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to introduce a nitro group (-NO₂) at the C-4 position. scribd.comlibretexts.org

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely lead to the corresponding 4-halo-2-cyclopropylpyrazole-3-sulfonyl chloride.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) is the standard condition for introducing a sulfonic acid group (-SO₃H) onto an aromatic ring, which would be expected to occur at the C-4 position. scribd.com

| Reaction | Reagents | Electrophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid | scribd.com |

| Halogenation (Bromination) | Br₂ | Br⁺ (polarized) | C-4 | 4-Bromopyrazole | rrbdavc.org |

Nucleophilic Addition to Pyrazole Ring Positions

Nucleophilic addition to an electron-rich aromatic ring like pyrazole is generally an unfavorable process. The high electron density of the pi-system repels incoming nucleophiles, making such reactions difficult to achieve without the presence of strong electron-withdrawing groups or specific activation methods. Therefore, direct nucleophilic addition to the carbon atoms of the pyrazole ring in this compound is not a commonly expected reaction pathway. Nucleophilic attack is far more likely to occur at the electrophilic sulfur atom of the sulfonyl chloride group, leading to substitution of the chloride, a classic reaction of this functional group. youtube.com

Functionalization of Pyrrole-like Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms. In this compound, the cyclopropyl (B3062369) group is attached to the N-2 nitrogen. This leaves the N-1 nitrogen, which is analogous to the nitrogen in pyrrole, bearing a proton (N-H). This proton is acidic and can be removed by a base to form a pyrazolate anion. mdpi.com This anion is a potent nucleophile and can react with a variety of electrophiles, providing a straightforward method for N-1 functionalization. This amphiprotic character, having both a basic N-2 and an acidic N-1, is a hallmark of pyrazole chemistry. mdpi.com Reactions such as N-alkylation or N-acylation can be readily achieved at the N-1 position following deprotonation.

Reactivity of the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain. nih.gov This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under various conditions, including treatment with acids, electrophiles, or radical initiators. nih.govresearchgate.net The reactivity of the cyclopropyl group can be influenced by the substituent to which it is attached.

In this compound, the cyclopropyl group is attached to a nitrogen atom of the aromatic pyrazole ring. The N-cyclopropyl bond can be cleaved under certain catalytic conditions. For instance, rhodium-catalyzed reactions have been shown to facilitate the regioselective C-C bond activation of nonactivated cyclopropanes directed by a nearby nitrogen atom. acs.org While stable under many conditions, the cyclopropyl group represents a site of latent reactivity that could be exploited for skeletal diversification, potentially leading to ring-expanded products or other complex heterocyclic structures. nih.gov The ability of the cyclopropyl group to act as a π-electron donor can also influence the electronic properties and reactivity of the attached pyrazole ring. stackexchange.com

Ring-Opening Reactions

The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, typically involving electrophilic or radical pathways. beilstein-journals.org For this compound, such reactions would lead to the formation of open-chain pyrazole derivatives.

Electrophilic Ring Opening: In the presence of strong acids or electrophiles, the cyclopropane ring can undergo cleavage. The regioselectivity of this opening would be influenced by the electronic nature of the pyrazole-sulfonyl chloride substituent. Protonation or coordination of an electrophile to the cyclopropane ring would generate a carbocationic intermediate, which can then be trapped by a nucleophile. The stability of the resulting carbocation will dictate the position of bond cleavage.

Radical Ring Opening: The cyclopropyl group can also undergo ring-opening via radical intermediates. beilstein-journals.org This can be initiated by radical initiators or through photochemically induced processes. The resulting radical species can then participate in a variety of subsequent reactions, such as addition to unsaturated systems or atom transfer reactions. The presence of the sulfonyl chloride group might influence the stability and reactivity of any radical intermediates formed on the pyrazole ring.

At present, specific studies detailing the ring-opening reactions of this compound are not available in the surveyed scientific literature. Research in this area would be valuable to explore the synthesis of novel acyclic pyrazole derivatives.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. libretexts.orgyoutube.commdpi.com In the context of this compound, cycloaddition reactions could potentially involve either the pyrazole ring or the cyclopropyl group, although the former is less likely due to its aromatic nature.

The pyrazole ring itself is generally not a reactive participant in cycloaddition reactions due to its aromatic stability. However, the sulfonyl chloride group can act as a dienophile or a dipolarophile under certain conditions, though this is not a common mode of reactivity. magtech.com.cn

More plausibly, the cyclopropyl group could participate in cycloaddition reactions. While the C-C single bonds of the cyclopropane are not typically involved in concerted cycloadditions, derivatives of cyclopropanes can undergo formal cycloadditions. For instance, vinylcyclopropanes can undergo [3+2] cycloadditions. However, this compound lacks the necessary unsaturation adjacent to the cyclopropyl ring for such reactivity.

It is important to note that many synthetic routes to pyrazoles themselves involve [3+2] cycloaddition reactions of 1,3-dipoles with alkynes or alkenes. beilstein-journals.orgnih.gov However, this pertains to the formation of the pyrazole ring rather than the subsequent reactivity of a pre-formed pyrazole in cycloaddition reactions.

Detailed experimental data on the participation of this compound in cycloaddition reactions is not currently documented in the chemical literature.

Functionalization of Cyclopropyl C-H Bonds

Direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis as it allows for the modification of a molecule without the need for pre-installed functional groups. rsc.org The cyclopropyl group of this compound possesses C-H bonds that could potentially be functionalized.

The reactivity of cyclopropyl C-H bonds can be enhanced by adjacent directing groups. While the pyrazole ring itself can act as a directing group in C-H activation reactions, this typically directs functionalization to the pyrazole ring itself or to ortho-positions of an attached aryl group. Directing the functionalization to the C-H bonds of the N-cyclopropyl group is more challenging and would likely require specific catalytic systems.

Recent advances in transition-metal-catalyzed C-H activation have enabled the functionalization of traditionally unreactive C-H bonds. Palladium, rhodium, and other transition metals have been employed to catalyze the arylation, alkenylation, and acylation of C(sp³)-H bonds. The application of such methodologies to this compound could provide a route to novel derivatives, but this has not yet been reported.

The sulfonyl chloride group is a strong electron-withdrawing group, which will influence the electronic properties of the pyrazole ring and, to a lesser extent, the cyclopropyl group. This electronic effect could impact the feasibility and regioselectivity of any potential C-H functionalization reactions.

Currently, there are no specific research findings on the functionalization of the cyclopropyl C-H bonds in this compound.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectral data.

The proton NMR spectrum is expected to provide distinct signals for the protons on the pyrazole (B372694) ring and the cyclopropyl (B3062369) group. The chemical shifts are influenced by the electronic environment, including the electron-withdrawing nature of the adjacent sulfonyl chloride group and the magnetic anisotropy of the pyrazole ring.

The pyrazole ring protons, H4 and H5, are anticipated to appear as doublets due to mutual coupling. The proton at the C5 position is expected to be downfield relative to the H4 proton due to its proximity to the nitrogen atom of the ring. The cyclopropyl group should exhibit a more complex pattern upfield, with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing as distinct multiplets due to their diastereotopic nature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Cyclopropylpyrazole-3-sulfonyl chloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H4 | 6.8 - 7.2 | Doublet (d) |

| Pyrazole H5 | 7.8 - 8.2 | Doublet (d) |

| Cyclopropyl CH (methine) | 3.6 - 4.0 | Multiplet (m) |

| Cyclopropyl CH₂ (methylene) | 1.0 - 1.5 | Multiplet (m) |

Note: Predicted values are based on general principles and data from related pyrazole structures.

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbon atom (C3) directly attached to the strongly electron-withdrawing sulfonyl chloride group is expected to be significantly deshielded and appear at a high chemical shift. The other two pyrazole ring carbons (C4 and C5) will resonate at lower field strengths typical for aromatic heterocyclic systems. The carbons of the cyclopropyl group will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3 | 145 - 155 |

| Pyrazole C4 | 110 - 120 |

| Pyrazole C5 | 135 - 145 |

| Cyclopropyl C (methine) | 30 - 40 |

| Cyclopropyl C (methylene) | 5 - 15 |

Note: Predicted values are based on general principles and data from related pyrazole sulfonamide derivatives. nih.govresearchgate.net

While specific experimental data is unavailable, 2D NMR techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would confirm the coupling between the H4 and H5 protons of the pyrazole ring and reveal the coupling network within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the protons and the carbons they are attached to (e.g., H4 with C4, H5 with C5).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is essential for confirming the connectivity of the entire molecule. For instance, correlations from the cyclopropyl methine proton to the pyrazole ring carbons (C3 and C5) would confirm the N-substitution pattern.

No data is currently available from solid-state NMR studies for this compound. Such studies could provide insights into the molecular conformation and packing in the crystalline state.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two very strong and distinct peaks in the region of 1370-1450 cm⁻¹ and 1180-1230 cm⁻¹, respectively. The S-Cl stretching vibration is expected to be found in the lower frequency region. Other characteristic bands would include C-H stretching of the pyrazole and cyclopropyl groups, and C=N and C=C stretching vibrations from the pyrazole ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretch | 1370 - 1450 | Strong |

| S=O | Symmetric Stretch | 1180 - 1230 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Pyrazole C=N / C=C | Stretch | 1400 - 1600 | Medium-Weak |

| S-Cl | Stretch | 600 - 800 | Medium |

Note: Predicted values are based on characteristic frequencies for sulfonyl chlorides and pyrazole derivatives. researchgate.net

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique that probes molecular vibrations, is expected to provide significant structural information for this compound. The Raman spectrum would be characterized by distinct bands corresponding to the vibrational modes of its constituent functional groups: the cyclopropyl ring, the pyrazole ring, and the sulfonyl chloride moiety.

The cyclopropyl group, a three-membered carbocyclic ring, possesses high ring strain, which influences its vibrational frequencies. Key Raman-active modes anticipated for this group include the symmetric ring breathing mode, C-H stretching vibrations, and CH₂ scissoring and twisting modes. The pyrazole ring, an aromatic heterocycle, would exhibit characteristic ring stretching and deformation modes. chemicalbook.comresearchgate.net The sulfonyl chloride group is expected to show strong, characteristic bands for the symmetric and asymmetric stretching of the S=O bonds, as well as a distinct band for the S-Cl stretch. researchgate.netacdlabs.com

An illustrative table of expected Raman shifts is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Cyclopropyl & Pyrazole | 3100 - 3000 |

| C=C / C=N Stretch | Pyrazole Ring | 1620 - 1430 |

| SO₂ Asymmetric Stretch | Sulfonyl Chloride | 1410 - 1370 |

| SO₂ Symmetric Stretch | Sulfonyl Chloride | 1204 - 1166 |

| Ring Breathing | Cyclopropyl | ~1200 |

| Ring Breathing | Pyrazole | ~1000 |

| S-Cl Stretch | Sulfonyl Chloride | 450 - 350 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which allows for the unambiguous determination of the compound's elemental formula. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak, further confirming the elemental composition.

The theoretical exact mass of this compound (C₆H₇ClN₂O₂S) can be calculated and would be expected to be in close agreement with the experimentally determined value from HRMS.

| Isotopologue | Elemental Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₆H₇³⁵ClN₂O₂S | 222.0022 |

| [M+2]⁺ | C₆H₇³⁷ClN₂O₂S | 223.9993 |

Analysis of the fragmentation pattern in the mass spectrum provides valuable insights into the compound's structure. Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation, primarily involving the loss of the sulfonyl chloride group and cleavage of the cyclopropyl and pyrazole rings.

A plausible fragmentation pathway would involve the initial loss of a chlorine radical (•Cl) or sulfur dioxide (SO₂). researchgate.netaaqr.org Subsequent fragmentation could involve the loss of the cyclopropyl group or cleavage of the pyrazole ring, leading to the formation of characteristic fragment ions. rsc.orgresearchgate.net The identification of these fragment ions helps to piece together the molecular structure.

A table of predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) is presented below.

| Proposed Fragment Ion | Proposed Structure | Predicted m/z |

| [M - Cl]⁺ | [C₆H₇N₂O₂S]⁺ | 187 |

| [M - SO₂]⁺• | [C₆H₇ClN₂]⁺• | 158 |

| [M - SO₂Cl]⁺ | [C₆H₇N₂]⁺ | 107 |

| [C₃H₅]⁺ | Cyclopropyl cation | 41 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyrazole ring is the primary chromophore. The pyrazole ring is an aromatic system and is expected to exhibit π → π* electronic transitions. nih.gov

The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or acetonitrile, would be expected to show a strong absorption band in the ultraviolet region. nih.govresearchgate.net The position of the absorption maximum (λmax) is influenced by the substituents on the pyrazole ring. The cyclopropyl and sulfonyl chloride groups are expected to have some effect on the position and intensity of this absorption band.

An illustrative table of expected UV-Vis absorption data is provided below.

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~210 - 230 | > 5000 | π → π* |

X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would unambiguously confirm its molecular structure. niscpr.res.in This technique would provide precise measurements of all bond lengths and angles, revealing the geometry of the pyrazole and cyclopropyl rings. researchgate.netspast.org

Furthermore, the analysis would determine the conformation of the molecule, specifically the relative orientation of the cyclopropyl group with respect to the pyrazole ring and the conformation of the sulfonyl chloride group. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or van der Waals forces, would also be elucidated.

An illustrative table of key crystallographic parameters that would be expected from such an analysis is presented below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Pyrazole Ring Bond Lengths | C-N, N-N, C-C |

| Cyclopropyl C-C Bond Length | ~1.51 Å |

| S-O and S-Cl Bond Lengths | Consistent with sulfonyl chlorides |

| Torsion Angles | Describing molecular conformation |

Computational and Theoretical Studies of 2 Cyclopropylpyrazole 3 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to optimize molecular geometries and predict various electronic properties. For pyrazole (B372694) derivatives, DFT studies, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to determine optimized structural parameters such as bond lengths and angles. nih.govresearchgate.net In analogous pyrazole-carboxamide compounds, DFT calculations have been utilized to understand their structural and electronic properties. jcsp.org.pk For 2-cyclopropylpyrazole-3-sulfonyl chloride, it is anticipated that the pyrazole ring would be largely planar. nih.gov The sulfonyl chloride group introduces a tetrahedral geometry around the sulfur atom. wikipedia.org

Computational studies on similar heterocyclic compounds provide insights into expected geometric parameters. For instance, in a study of pyrazole derivatives, the bond lengths and angles were determined using the B3LYP/6–311G(d,p) level of theory. nih.gov It is expected that the C-S bond length in this compound would be a key parameter influencing its reactivity.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value Range (Å/°) | Basis of Prediction |

| C-S Bond Length | 1.75 - 1.78 Å | Based on typical C-S bond lengths in sulfonyl chlorides. |

| S-Cl Bond Length | 2.05 - 2.10 Å | Based on typical S-Cl bond lengths in sulfonyl chlorides. wikipedia.org |

| O=S=O Bond Angle | 118 - 122° | Typical for sulfonyl groups. |

| C-N-N Angle (pyrazole) | 104 - 108° | Based on DFT studies of pyrazole derivatives. nih.gov |

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govirjweb.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govirjweb.com

In studies of various pyrazole derivatives, HOMO and LUMO energies have been calculated to predict their reactivity. nih.govjcsp.org.pk For pyrazole derivatives, the HOMO is often delocalized over the pyrazole and adjacent aromatic rings, while the LUMO can be localized on specific moieties. jcsp.org.pk For this compound, the HOMO is likely to be distributed over the cyclopropyl (B3062369) and pyrazole rings, while the LUMO is expected to be centered on the sulfonyl chloride group, particularly the S-Cl bond, making the sulfur atom susceptible to nucleophilic attack.

The HOMO-LUMO energy gap for pyrazole derivatives typically falls in the range of 4 to 5.5 eV, indicating good stability. nih.govjcsp.org.pk The introduction of a strong electron-withdrawing group like sulfonyl chloride is expected to lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Predicted Value Range | Significance |

| EHOMO | -5.5 to -6.5 eV | Indicates electron-donating ability. |

| ELUMO | -1.0 to -2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | 2.0 to 2.5 eV | Resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | > 1.5 eV | Propensity to accept electrons. |

These values are estimations based on data from various pyrazole derivatives and may vary for the specific compound. nih.govresearchgate.netjcsp.org.pk

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. irjweb.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For sulfonyl chlorides, the sulfur atom is a site of significant positive electrostatic potential, making it a primary target for nucleophiles. butlerov.com The oxygen atoms of the sulfonyl group exhibit negative potential. In the context of this compound, the MEP map would likely show a highly positive region around the sulfur atom of the sulfonyl chloride group. The nitrogen atoms of the pyrazole ring and the region of the cyclopropyl group would likely exhibit more negative potential. This distribution of electrostatic potential is crucial for understanding the intermolecular interactions and reactivity of the molecule. butlerov.com

Mechanistic Investigations via Computational Modeling

Computational modeling can be employed to elucidate reaction pathways and analyze transition states, providing detailed insights into reaction mechanisms.

Reaction Pathway Elucidation

The reactions of sulfonyl chlorides often proceed via a nucleophilic substitution mechanism at the sulfur atom (SN2-type). cdnsciencepub.comnih.gov For the hydrolysis of arylsulfonyl halides, computational studies can help determine whether the rate-determining step is the nucleophilic attack or the departure of the leaving group. butlerov.com

In the case of this compound, reactions with nucleophiles such as amines or alcohols are expected to follow an SN2 pathway. wikipedia.org Computational modeling could be used to map the potential energy surface for such reactions, identifying the reactants, intermediates, transition states, and products. The reaction of pyrazoles with sulfonyl chlorides to form sulfonamides has been documented, and computational studies could clarify the mechanism of this important transformation. acs.org A proposed mechanism for the synthesis of 4-sulfonyl pyrazoles involves the reaction of enaminones with sulfonyl hydrazines, proceeding through a tandem C(sp²)−H sulfonylation and pyrazole annulation. researchgate.net

Transition State Analysis

Transition state theory is fundamental to understanding reaction kinetics. Computational methods can be used to locate and characterize the geometry and energy of transition states. For SN2 reactions of sulfonyl chlorides, a trigonal bipyramidal transition state is often proposed. cdnsciencepub.com In this transition state, the nucleophile and the leaving group (chloride ion) occupy the axial positions.

For a reaction involving this compound, transition state analysis would involve calculating the vibrational frequencies of the transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The energy barrier calculated from the difference in energy between the reactants and the transition state would provide a theoretical estimation of the reaction rate. Such analyses have been applied to the solvolysis of various sulfonyl chlorides to understand the influence of solvent and substituents on the reaction mechanism. nih.gov

Energetic and Kinetic Profiling of Reactions

Detailed energetic and kinetic profiling for reactions involving this compound has not been specifically reported. Such studies are crucial for understanding the reactivity of the compound, predicting reaction outcomes, and optimizing synthetic pathways.

Typically, these investigations would employ quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) to map the potential energy surface of a reaction. nih.govresearchgate.net This involves:

Transition State Searching: Identifying the geometry of the transition state structure for a given reaction.

Activation Energy Calculation: Determining the energy barrier (activation energy) that must be overcome for the reaction to proceed. This is calculated as the energy difference between the reactants and the transition state.

For instance, in the synthesis of novel pyrazole derivatives, DFT calculations are often used to elucidate reaction mechanisms and predict the feasibility of different pathways. nih.govnih.gov A hypothetical energetic profile for a reaction of this compound would provide essential data on its stability and reactivity.

Due to the lack of specific research, a data table for the energetic and kinetic profiling of reactions for this compound cannot be generated.

Conformational Analysis and Stereochemistry

Specific conformational analysis and stereochemical studies for this compound are not available in the current body of scientific literature. Conformational analysis is vital for understanding the three-dimensional structure of a molecule and how its shape influences its properties and reactivity.

The primary focus of a conformational analysis of this compound would be the rotation around the single bonds connecting the cyclopropyl group to the pyrazole ring and the sulfonyl chloride group to the pyrazole ring. Computational methods would be used to:

Perform a Potential Energy Scan: Systematically rotating a specific dihedral angle and calculating the energy at each step to identify stable conformers (energy minima) and transition states (energy maxima).

Geometry Optimization: Fully optimizing the geometry of each identified stable conformer to determine its precise bond lengths, bond angles, and dihedral angles.

Calculate Relative Energies: Determining the relative stability of the different conformers.

Studies on other cyclopropyl-substituted compounds have utilized both semiempirical and ab initio methods to determine the most stable conformations. researchgate.netuwlax.edu For this compound, a key aspect would be to determine the preferred orientation of the cyclopropyl ring relative to the pyrazole ring, which can influence intermolecular interactions.

Without published data, a table of conformational energies and dihedral angles cannot be provided.

Tautomerism and Isomerism Studies

While tautomerism is a well-documented phenomenon in pyrazole systems, specific studies on the tautomeric and isomeric forms of this compound are absent from the literature. nih.govnih.govmdpi.com For N-unsubstituted pyrazoles, annular prototropic tautomerism is a key consideration, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.gov

A computational study on this molecule would investigate the relative stabilities of its potential tautomers and isomers. Using methods like DFT, researchers would:

Optimize Geometries: Calculate the lowest-energy structures for all possible tautomers.

Calculate Relative Energies: Compare the energies (often including zero-point vibrational energy and Gibbs free energy corrections) of the optimized structures to predict the most stable tautomer under different conditions (e.g., in the gas phase or in various solvents using a Polarizable Continuum Model). nih.gov

Substituent effects play a significant role in determining tautomeric preference. Electron-donating or withdrawing groups can stabilize one tautomer over another. nih.govmdpi.com For this compound, the electronic properties of the cyclopropyl and sulfonyl chloride groups would be critical in determining the position of the tautomeric equilibrium.

A data table comparing the relative energies of potential tautomers cannot be constructed as the necessary calculations have not been published.

Prediction of Spectroscopic Properties

There are no published studies that computationally predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. The prediction of spectra is a powerful tool for structure elucidation and for corroborating experimental data.

The standard computational approaches for predicting spectra include:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT functionals like B3LYP or mPW1PW91, is employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). github.ionih.gov These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can predict ¹H and ¹³C NMR spectra.

IR Spectroscopy: After geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. This provides a theoretical infrared spectrum that can be compared with experimental data to identify characteristic functional group vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. jcsp.org.pk

These computational tools are routinely used to study pyrazole derivatives, aiding in their structural characterization. jcsp.org.pkiaea.org However, without specific calculations for this compound, a table of predicted spectroscopic data cannot be presented.

Advanced Applications and Synthetic Utility in Chemical Research

Building Block for Complex Molecular Architectures

As a foundational unit, 2-Cyclopropylpyrazole-3-sulfonyl chloride offers chemists a reliable starting point for constructing intricate molecular designs. sciencedaily.com The sulfonyl chloride moiety is a highly reactive functional group, readily participating in reactions with a variety of nucleophiles, which is a cornerstone of its function as a building block. sigmaaldrich.com

The inherent reactivity of the sulfonyl chloride group makes this compound an excellent precursor for the synthesis of new heterocyclic systems. Sulfonyl chlorides are known to react with amines to form sulfonamides, a key linkage in many biologically active molecules. nih.govechemcom.com By reacting this compound with bifunctional reagents, chemists can construct more elaborate heterocyclic frameworks. For example, reaction with a compound containing both an amine and another nucleophilic group can lead to cyclization, forming novel ring systems fused to or incorporating the pyrazole (B372694) structure. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, and attaching it to other heterocyclic systems can generate molecules with unique biological properties. mdpi.com Research on related pyrazole sulfonyl chlorides has demonstrated their utility in creating diverse sulfonamide derivatives, which underscores the potential of the title compound in this area. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Sulfonyl Chlorides

| Reactant Class | Resulting Linkage/Core Structure | Potential Application |

|---|---|---|

| Primary/Secondary Amines | Sulfonamide | Medicinal Chemistry |

| Hydrazines | Sulfonylhydrazide | Synthetic Intermediates |

| Amino Alcohols | Sulfonamide and Ether/Ester Linkages | Complex Scaffolds |

Macrocycles, large ring-like molecules, are of significant interest in fields such as drug discovery and host-guest chemistry. nih.gov The synthesis of these structures often relies on high-dilution reactions where a linear precursor molecule cyclizes. This compound can be incorporated into such a linear precursor. Its reactive sulfonyl chloride "handle" can then be used to form the final ring-closing bond, typically by reacting with a nucleophile (like an amine or alcohol) at the other end of the molecule to form a stable sulfonamide or sulfonate ester linkage. nih.gov This strategy, known as macrolactamization or macrolactonization respectively, is a common method for creating complex macrocyclic structures. nih.govresearchgate.net The rigid nature of the pyrazole ring and the specific geometry of the cyclopropyl (B3062369) group can help to pre-organize the linear precursor, potentially increasing the efficiency of the cyclization step.

Precursor for Ligands in Catalysis

Pyrazole-containing compounds are widely used as ligands in transition metal catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, influencing their catalytic activity and selectivity. This compound serves as an excellent starting material for creating custom ligands. By reacting the sulfonyl chloride group with various amines, a library of sulfonamide-based pyrazole ligands can be synthesized. These modifications can be used to fine-tune the steric and electronic properties of the resulting metal complexes, optimizing their performance for specific catalytic transformations, such as cross-coupling reactions. nih.gov

Development of Novel Reagents and Intermediates

Beyond its direct use as a building block, this compound can be used to synthesize other novel reagents. The sulfonyl chloride group is a versatile functional group that can be transformed into a variety of other sulfur-based functionalities. magtech.com.cn For instance, it can be reduced to a thiol or converted into a sulfone. These new derivatives, which retain the 2-cyclopropylpyrazole core, can then be used as unique intermediates in multi-step synthetic sequences, enabling the construction of molecules that would be difficult to access through other routes. researchgate.net The general reactivity of sulfonyl chlorides allows for their participation in annulations, radical reactions, and ionic reactions, broadening their applicability as intermediates. magtech.com.cn

Applications in Material Science (e.g., Polymer Chemistry, Functional Materials)

The principles of polymer chemistry and material science can also leverage the reactivity of this compound. This compound can be used as a monomer or a cross-linking agent in the synthesis of specialized polymers. By reacting it with di- or poly-functional amines or alcohols, polysulfonamides or polysulfonates can be formed. These materials may possess desirable properties such as high thermal stability and chemical resistance, characteristic of many organofluorine compounds and other high-performance polymers. mdpi.com The incorporation of the cyclopropylpyrazole moiety into the polymer backbone could introduce specific functionalities, potentially leading to materials with unique optical, electronic, or recognition properties. For example, the introduction of hydroxyl groups into related polymer backbones has been shown to enhance properties for specific applications like proton exchange membranes. rsc.org

Utility in Agrochemical Research (Focusing on Synthesis of Active Intermediates)

The pyrazole ring is a common feature in many commercially successful herbicides, fungicides, and insecticides. mdpi.com this compound is a valuable intermediate for the synthesis of new potential agrochemicals. The sulfonyl chloride group can be reacted with a wide range of nucleophiles to create a library of candidate compounds. These derivatives can then be screened for biological activity. For instance, the synthesis of novel 2-cyanoacrylate compounds containing a pyrazole moiety has yielded derivatives with significant herbicidal activities. mdpi.com This highlights the value of using pyrazole-based building blocks to create structurally diverse molecules for agrochemical screening.

Sustainable and Green Chemistry Aspects in the Synthesis of 2 Cyclopropylpyrazole 3 Sulfonyl Chloride

Development of Environmentally Benign Synthetic Protocols